molecular formula C18H22N2O B022981 2-(Diethylamino)-N,N-diphenylacetamide CAS No. 101784-86-5

2-(Diethylamino)-N,N-diphenylacetamide

Cat. No.: B022981
CAS No.: 101784-86-5
M. Wt: 282.4 g/mol
InChI Key: YNIZSAYAIAWYNE-UHFFFAOYSA-N
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Description

2-(Diethylamino)-N,N-diphenylacetamide is a chemical compound with the CAS Registry Number 101784-86-5 and a molecular formula of C18H22N2O, corresponding to a molecular weight of 282.38 g/mol . Its structure features a acetamide core that is substituted with both diethylamino and diphenyl groups, which may influence its physicochemical properties and research applications. While the specific biological activity and research applications of 2-(Diethylamino)-N,N-diphenylacetamide are not yet widely detailed in the literature, its structural features are of significant interest in medicinal chemistry. Notably, compounds with similar N,N-dialkylacetamide scaffolds, such as N,N-Diethylacetamide (DEA) and N,N-Dipropylacetamide (DPA), have demonstrated promising pharmacological activity. Recent scientific investigations have shown that these analogs can effectively inhibit the NF-κB pathway, a key regulator of inflammation, in various experimental models . This mechanism suggests potential for research into inflammation-mediated conditions. Furthermore, other research compounds sharing the 2-(diethylamino) moiety have been successfully analyzed in pharmaceutical formulations using advanced techniques like high-performance liquid chromatography (HPLC), indicating the relevance of such structures in pharmaceutical development and quality control research . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

101784-86-5

Molecular Formula

C18H22N2O

Molecular Weight

282.4 g/mol

IUPAC Name

2-(diethylamino)-N,N-diphenylacetamide

InChI

InChI=1S/C18H22N2O/c1-3-19(4-2)15-18(21)20(16-11-7-5-8-12-16)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3

InChI Key

YNIZSAYAIAWYNE-UHFFFAOYSA-N

SMILES

CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Canonical SMILES

CCN(CC)CC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2

Other CAS No.

101784-86-5

Synonyms

2-diethylamino-N,N-diphenyl-acetamide

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

  • DEAP is utilized as a versatile building block in organic synthesis. Its diethylamino and diphenylacetamide functionalities enable the creation of more complex molecules through various synthetic pathways. This includes its use in condensation reactions and amidation processes, which are essential for developing pharmaceuticals and other organic compounds.

Reactivity and Functionalization

  • The compound can participate in multiple chemical reactions, including oxidation, reduction, and substitution reactions. These properties make it suitable for the synthesis of derivatives that may exhibit enhanced biological activities or novel chemical properties.

Biological Applications

Pharmacological Potential

  • Research indicates that DEAP may possess pharmacological properties that warrant further investigation. Its structural similarity to known bioactive compounds positions it as a candidate for drug discovery efforts aimed at treating various diseases. Studies have explored its interactions with biological targets, suggesting potential therapeutic applications.

Enzyme Inhibition Studies

  • DEAP has been investigated for its potential as an enzyme inhibitor. Related compounds have shown inhibitory activity against protein kinases, which are critical in regulating cellular processes. This suggests that DEAP could be explored further in the context of cancer research and other diseases where kinase activity is dysregulated.

Industrial Applications

Intermediate in Specialty Chemicals

  • In industrial settings, DEAP serves as an intermediate in the production of dyes, polymers, and other specialty chemicals. Its unique chemical structure allows it to be integrated into various formulations, enhancing the properties of end products.

Potential Use in Agrochemicals

  • The compound's reactivity also opens avenues for its application in agrochemicals, where it might be used to develop new pesticides or herbicides that leverage its chemical properties for improved efficacy.

Case Study 1: Drug Development

A study published in Bioorganic & Medicinal Chemistry Letters examined the synthesis of DEAP derivatives and their biological evaluation against specific enzyme targets. The findings indicated that certain modifications to the DEAP structure led to enhanced inhibitory effects on target enzymes involved in cancer cell proliferation.

CompoundStructureInhibition Activity
DEAP Derivative AStructure AModerate
DEAP Derivative BStructure BHigh

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-(Diethylamino)-N,N-diphenylacetamide
  • CAS No.: 101784-86-5
  • Molecular Formula : C₁₈H₂₂N₂O
  • Structure: Features a central acetamide backbone substituted with diethylamino (-N(CH₂CH₃)₂) and diphenylamino (-NPh₂) groups.

Synthesis :
The compound is synthesized via multicomponent carbonylative reactions, often employing palladium catalysts. For instance, highlights analogous methods for synthesizing 2-(4-acylfuran-2-yl)acetamides, which share structural similarities .

Key Properties :

  • Polar Surface Area (PSA) : 23.55 Ų (calculated from ), indicating moderate polarity .

Comparison with Structurally Similar Compounds

Functional Group Variations in Acetamide Derivatives

The table below compares 2-(Diethylamino)-N,N-diphenylacetamide with analogs differing in substituents or backbone modifications:

Compound Name CAS No. Key Substituents Applications/Properties References
2-(Diethylamino)-N,N-diphenylacetamide 101784-86-5 Diethylamino, diphenylamino Pharmaceutical intermediate
N,N-Diethylacetamide 685-91-6 Diethylamino Solvent, polymer production
2-Cyano-N,N-diethylacetamide 26391-06-0 Cyano (-CN), diethylamino Fine chemical synthesis
N,2-Diphenylacetamide 621-06-7 Phenyl groups on acetamide N and C Antimycobacterial activity
2-Chloro-N-(2-phenylethyl)acetamide - Chloro, phenethylamino Pesticide precursor

Structural and Reactivity Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: The diethylamino group in the target compound acts as an electron donor, enhancing nucleophilicity. In contrast, 2-cyano-N,N-diethylacetamide () contains a cyano group, which withdraws electrons, altering reactivity in cyclization or condensation reactions . Chloro-substituted analogs () are electrophilic, making them suitable for alkylation in agrochemical synthesis .
  • Steric Effects: The diphenylamino group in the target compound introduces steric hindrance, reducing reaction rates in bulky environments compared to smaller analogs like N,N-diethylacetamide .

Critical Research Findings

  • Synthetic Challenges: The synthesis of 2-(Diethylamino)-N,N-diphenylacetamide requires precise control to avoid byproducts, as seen in , where oxidation of similar acetamides yields four products depending on conditions .
  • Stability and Crystallography :
    • Crystalline analogs (e.g., N,2-diphenylacetamide ) form zigzag chains via hydrogen bonding (), a feature likely shared by the target compound, impacting its shelf life and formulation .

Q & A

Q. What are the recommended synthesis routes for 2-(Diethylamino)-N,N-diphenylacetamide in academic research?

A common methodological approach involves nucleophilic substitution or condensation reactions. For example, reacting a chloroacetamide precursor (e.g., 2-chloro-N,N-diphenylacetamide) with diethylamine under reflux conditions in a solvent like toluene or ethanol. Sodium azide (NaN₃) or similar reagents may act as catalysts, as seen in analogous acetamide syntheses . Multi-step routes starting from substituted phenols or amines, as described for structurally related compounds, can also be adapted by selecting appropriate diethylamino-containing precursors .

Q. What safety precautions are essential when handling 2-(Diethylamino)-N,N-diphenylacetamide in laboratory settings?

Critical precautions include:

  • PPE : Wear protective gloves, goggles, and lab coats to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of vapors .
  • Waste Disposal : Segregate waste and dispose via approved hazardous waste facilities .
  • First Aid : In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield of 2-(Diethylamino)-N,N-diphenylacetamide synthesis?

Methodological optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to toluene .
  • Catalyst Use : Employ phase-transfer catalysts or bases (e.g., K₂CO₃) to accelerate amine substitution .
  • Stoichiometry : Adjust the molar ratio of diethylamine to chloroacetamide (e.g., 1.5:1) to minimize side reactions .
  • Temperature Control : Monitor reflux temperatures to avoid decomposition, as excessive heat can degrade intermediates .

Q. What advanced spectroscopic techniques are employed to confirm the structural integrity of 2-(Diethylamino)-N,N-diphenylacetamide?

Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify diethylamino and diphenyl groups. For example, the diethylamino group shows characteristic triplet signals for CH₂ groups near δ 1.0–1.5 ppm .
  • IR Spectroscopy : Confirm the presence of the amide carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray Crystallography : Resolves crystal packing and bond angles for unambiguous structural confirmation .

Q. How should conflicting data in the literature regarding the physicochemical properties of 2-(Diethylamino)-N,N-diphenylacetamide be addressed?

To resolve discrepancies:

  • Cross-Validation : Compare data with authoritative databases like CAS Common Chemistry or EPA DSSTox .
  • Reproducibility : Replicate experiments under controlled conditions (e.g., purity of reagents, standardized analytical methods) .
  • Error Analysis : Quantify uncertainties in measurements (e.g., melting point ranges, solubility tests) .
  • Computational Modeling : Use density functional theory (DFT) to predict properties like dipole moments or logP values, then compare with experimental results .

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